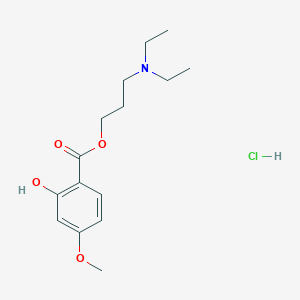![molecular formula C31H24F4N2O B5222197 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5222197.png)
2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as TFDNA, is a cyclic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
TFDNA exerts its effects through the inhibition of enzymes that are involved in various cellular processes. The exact mechanism of action of TFDNA is not fully understood, but it is believed to bind to the active site of target enzymes and prevent their activity. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
TFDNA has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme being targeted. For example, TFDNA has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to changes in gene expression, cell proliferation, and apoptosis. TFDNA has also been shown to inhibit the activity of certain proteases, which are involved in protein degradation pathways. This inhibition can lead to changes in protein turnover and cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFDNA has several advantages for use in laboratory experiments. It is a highly specific inhibitor of certain enzymes, making it a valuable tool for studying enzyme function. TFDNA is also stable and easy to handle, making it a convenient reagent for laboratory experiments. However, TFDNA does have some limitations. It may not be effective against all enzymes, and its effects may be influenced by factors such as pH and temperature. Additionally, TFDNA may have off-target effects on other cellular processes, which could complicate data interpretation.
Direcciones Futuras
TFDNA has several potential future directions for scientific research. One area of interest is the development of TFDNA-based drugs for the treatment of various diseases. TFDNA has been shown to have potent inhibitory effects on certain enzymes that are involved in disease processes, making it a promising candidate for drug development. Another area of interest is the use of TFDNA as a chemical probe to study the function of specific enzymes and proteins in cells. TFDNA can be used to selectively inhibit the activity of target enzymes, allowing researchers to study their downstream effects. Finally, TFDNA may have applications in synthetic biology, where it could be used to control the activity of specific enzymes in engineered cells.
Métodos De Síntesis
TFDNA can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with ethylenediamine, followed by the reaction of the resulting product with 1,3-dibromopropane. The final compound is obtained through a cyclization reaction. This synthesis method has been optimized to produce high yields of TFDNA with excellent purity.
Aplicaciones Científicas De Investigación
TFDNA has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. TFDNA has also been used as a chemical probe to study the function of specific enzymes and proteins in cells.
Propiedades
IUPAC Name |
2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F4N2O/c32-21-9-1-17(2-10-21)27-25-28(18-3-11-22(33)12-4-18)37-30(20-7-15-24(35)16-8-20)26(31(25)38)29(36-27)19-5-13-23(34)14-6-19/h1-16,25-30,36-37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHIFGHNXCWGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(NC(C(C3=O)C(N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)
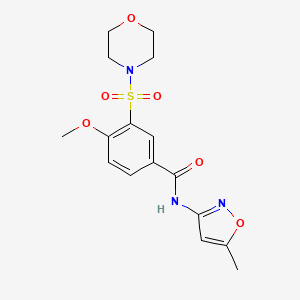

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
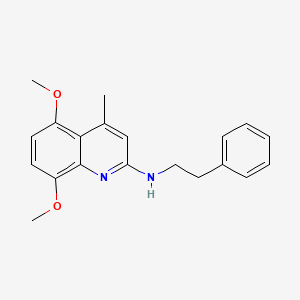
![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
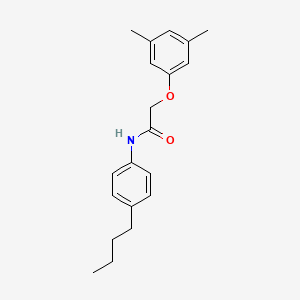
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)

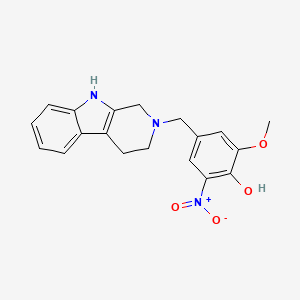
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222211.png)
